molecular formula C26H14Cl2O6 B8136402 HKOCl-3

HKOCl-3

Cat. No.: B8136402
M. Wt: 493.3 g/mol
InChI Key: OWWYBZBGVRLHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HKOCl-3 is a fluorescent probe specifically designed for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a reactive oxygen species that plays a crucial role in various biological processes, including development, innate immunity, and the pathogenesis of several diseases. The compound this compound is known for its ultra-selectivity, ultra-sensitivity, and rapid response in detecting hypochlorous acid, making it a valuable tool in scientific research .

Preparation Methods

The synthesis of HKOCl-3 involves a selective oxidative O-dearylation reaction of 2,6-dichlorophenol towards hypochlorous acid. The reaction conditions typically include the use of acetic acid and hydrobromic acid under reflux for 12 hours in an argon atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed sequentially with hydrochloric acid, water, and brine

Chemical Reactions Analysis

HKOCl-3 primarily undergoes oxidative reactions with hypochlorous acid. The probe reacts with hypochlorous acid to produce fluorescent products such as fluorescein and its mono- or di-chlorinated derivatives. The reaction is highly selective for hypochlorous acid over other reactive oxygen species, making it an effective tool for detecting hypochlorous acid in complex biological environments .

Scientific Research Applications

HKOCl-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used for live-cell and in vivo imaging to detect endogenous hypochlorous acid production. The probe has been successfully applied in flow cytometry and 96-well microplate assays for quantitative detection of hypochlorous acid. Its applications extend to studying the roles of hypochlorous acid in various biological processes, including development, inflammation, autoimmunity, cancer, and neurodegeneration .

Mechanism of Action

The mechanism of action of HKOCl-3 involves a selective oxidative O-dearylation reaction with hypochlorous acid. This reaction leads to the formation of fluorescent products, which can be detected using various imaging techniques. The probe’s ultra-selectivity and ultra-sensitivity are attributed to its ability to react specifically with hypochlorous acid, producing a rapid turn-on fluorescent response .

Comparison with Similar Compounds

HKOCl-3 is unique in its ultra-selectivity and ultra-sensitivity for hypochlorous acid detection. Similar compounds include other fluorescent probes designed for reactive oxygen species detection, such as fluorescein-based probes and dichlorofluorescein. this compound stands out due to its higher selectivity and sensitivity towards hypochlorous acid, making it a superior choice for specific applications in biological research .

Properties

IUPAC Name

3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWYBZBGVRLHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.